molecular formula C9H8O4 B1654583 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- CAS No. 24953-77-3

1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-

Cat. No. B1654583
CAS RN: 24953-77-3
M. Wt: 180.16 g/mol
InChI Key: DQVAVEZQPWBKEW-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- , also known as 7-hydroxy-5-methoxy-4,6-dimethyl-2-benzofuran-1(3H)-one , is a chemical compound with the molecular formula C₁₁H₁₂O₄ . It belongs to the class of benzofuranones and exhibits interesting biological properties. The compound’s structure consists of a benzofuran ring with a hydroxyl group at position 7 and a methoxy group at position 5 .


Molecular Structure Analysis

  • Dimethyl Substitution : The presence of two methyl groups (CH₃) at positions 4 and 6 contributes to its overall structure .

Chemical Reactions Analysis

  • Ring-Opening Reactions : The benzofuran ring can open under specific conditions .

Physical And Chemical Properties Analysis

  • Spectral Data : UV, IR, NMR, and mass spectra aid in structural confirmation .

Scientific Research Applications

  • Biological Activity and Pharmacological Potential

    • Isobenzofuranone derivatives have been studied for their biological activities, including cytotoxicity. For example, a study on a new isobenzofuranone derivative isolated from the mangrove endophytic fungus Penicillium sp. showed cytotoxicity against certain cell lines, indicating potential for cancer research (Yang et al., 2013).
    • Another study identified isobenzofuranone compounds from Aspergillus duricaulis with antibiotic properties (Achenbach et al., 1982).
  • Synthesis and Chemical Studies

    • Research on isobenzofuranones includes exploring their synthesis and stereochemistry, which is crucial for understanding their biological application, as seen in a study involving novel epoxides derived from isobenzofuranones (Moraes et al., 2018).
  • Natural Products and Extraction

    • Isobenzofuranone derivatives have been isolated from various natural sources, such as marine fungi and plants, and studied for their unique chemical structures and potential bioactivities. For instance, compounds extracted from the marine fungus Pseudallescheria boydii showed moderate cytotoxic activity against certain cancer cell lines (Lan et al., 2014).
  • Antimicrobial and Antifungal Properties

    • Isobenzofuranone derivatives exhibit antimicrobial and antifungal activities. A study on compounds isolated from Hypoxylon anthochroum showed significant activity against various plant pathogens, suggesting potential use in agriculture (Sánchez-Fernández et al., 2020).
  • Antioxidant Activity

    • Compounds derived from isobenzofuranones have been explored for their antioxidant properties. For example, a study on a new antioxidant isobenzofuranone derivative from the fungus Cephalosporium sp. demonstrated potent activity in radical-scavenging assays (Huang et al., 2012).
  • Chemical Structure and Crystallography

    • Detailed studies on the crystal and molecular structures of isobenzofuranone derivatives provide insights into their chemical properties and potential applications in synthesis and drug design, as shown in a study on the crystal structure of noscapine, a derivative of isobenzofuranone (Seetharaman & Rajan, 1995).

properties

IUPAC Name

7-hydroxy-5-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-12-6-2-5-4-13-9(11)8(5)7(10)3-6/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVAVEZQPWBKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179665
Record name 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24953-77-3
Record name 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024953773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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